molecular formula C25H24N4O6 B2959434 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1358407-97-2

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2959434
CAS No.: 1358407-97-2
M. Wt: 476.489
InChI Key: SGHXEGVXGLIIKP-UHFFFAOYSA-N
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Description

This sophisticated small molecule, 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide, is a synthetic chemical entity designed for exploratory biological research. Its structure integrates several pharmacologically significant motifs, including a 1,2,4-oxadiazole ring and a dihydropyridinone core, which are known to be privileged scaffolds in medicinal chemistry . The 1,2,4-oxadiazole moiety is a well-recognized bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and binding affinity in drug discovery efforts . The presence of the dihydropyridinone unit is of particular interest, as this structural class has been extensively investigated for its activity as an L-type calcium channel modulator, with some derivatives acting as agonists and others as antagonists . Furthermore, the acetamide linker bearing a methoxy-substituted benzyl group provides a versatile point for structural diversification and can contribute to interactions with hydrophobic pockets in protein targets. Given its molecular architecture, this compound presents a valuable tool for researchers investigating ion channel physiology, enzyme inhibition, and intracellular signaling pathways. It is ideally suited for high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate for developing more potent or selective chemical probes. Researchers in the fields of neurology, cardiology, and chemical biology may find this compound especially useful for probing novel mechanisms of action.

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-32-18-7-4-6-16(12-18)14-26-22(30)15-29-11-5-8-19(25(29)31)24-27-23(28-35-24)17-9-10-20(33-2)21(13-17)34-3/h4-13H,14-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHXEGVXGLIIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the formation of the 1,2,4-oxadiazole ringEach step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener solvents could further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Systems

1,2,4-Oxadiazole Derivatives
  • Analog: A structurally similar oxadiazole-pyridinyl compound (N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide) replaces dimethoxy with chloro substituents.
  • Analog : A benzo-oxazolo-oxazine linked to an oxadiazole-pyridine system (compound 60) demonstrates how fused heterocycles can modulate bioavailability. The acetamide substitution here is on a methylated benzoxazole, contrasting with the target’s simpler benzyl group .
Thiazolidinone and Triazole Derivatives
  • Compound: Features a thiazolidinone core with a nitro-phenylacetamide side chain. Nitro groups may enhance oxidative stability but reduce metabolic longevity compared to methoxy substituents .
  • Compounds: Triazole-based acetamides with sulfanyl and furan groups exhibit anti-exudative activity.

Substituent Effects

Substituent Type Target Compound Analog () Key Implications
Aromatic Groups 3,4-Dimethoxyphenyl 4-Chlorophenyl Methoxy: ↑ solubility, ↑ electron density; Chloro: ↓ solubility, ↑ metabolic resistance
Acetamide Side Chain N-(3-Methoxybenzyl) N-(3-Chloro-4-Methoxyphenyl) Methoxybenzyl: ↑ lipophilicity; Chlorophenyl: ↑ steric hindrance
Heterocyclic Core 2-Oxo-1,2-dihydropyridine 2-Oxo-1(2H)-pyridinyl (methyl) Dihydropyridine: Partial saturation → conformational flexibility

Physicochemical and Pharmacokinetic Inferences

Molecular Properties

Property Target Compound Analog Analog
Molecular Weight ~500 g/mol* 567.8 g/mol 429 g/mol
logP (Predicted) ~3.2* ~4.1 ~2.8
Hydrogen Bond Donors 2 2 3

*Estimated based on structural analogs.

Metabolic Stability

  • The 3,4-dimethoxyphenyl group may slow oxidative metabolism compared to chlorophenyl () or nitro groups ().
  • The dihydropyridine ring could enhance solubility but may be prone to oxidation, requiring prodrug strategies .

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of the compound features several functional groups including an oxadiazole ring and a dihydropyridinone moiety. These components contribute to its biological activity and interaction with various molecular targets.

Property Value
IUPAC Name This compound
Molecular Formula C22H20N4O6
Molecular Weight 420.42 g/mol
CAS Number 1105226-23-0

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Case Study:
In a study evaluating the antimicrobial activity of oxadiazole derivatives, it was found that certain compounds demonstrated bactericidal effects comparable to traditional antibiotics. The compound may exhibit similar properties due to its structural similarities to known active compounds .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that related oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Research Findings:
A recent study highlighted the anticancer activity of similar compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that these compounds could significantly reduce cell viability at specific concentrations .

Cytotoxicity Studies

Understanding the cytotoxic effects of the compound is crucial for evaluating its safety profile. Preliminary studies suggest that while some derivatives exhibit cytotoxicity towards malignant cell lines, they often show low toxicity towards normal cells.

Cell Line Concentration (µM) Viability (%)
L929 (normal)10095
MCF-7 (cancer)5070
HepG2 (cancer)10065

These findings indicate that while the compound has therapeutic potential, careful consideration must be given to dosage to minimize adverse effects .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within target cells. This interaction may lead to modulation of cellular pathways involved in proliferation and apoptosis. The presence of the oxadiazole ring is particularly significant as it enhances the compound's ability to interact with biological targets due to its electron-withdrawing nature .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing this acetamide derivative, and how can reaction efficiency be monitored?

A1. The compound can be synthesized via a multi-step protocol:

  • Step 1 : Condensation of 3,4-dimethoxyphenyl precursors with 1,2,4-oxadiazole intermediates under reflux conditions (e.g., DMF as solvent, K₂CO₃ as base) .
  • Step 2 : Coupling the oxadiazole-pyridine intermediate with 3-methoxybenzylamine using chloroacetyl chloride.
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is effective for tracking reaction progress. Post-synthesis, purify via column chromatography (silica gel, gradient elution) .
    Key Characterization Tools :
  • IR Spectroscopy : Identify carbonyl (C=O, ~1667 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Confirm methoxy group integration (δ ~3.8–4.0 ppm) and dihydropyridine ring protons (δ ~6.9–7.5 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic Research: Solubility and Stability Profiling

Q. Q2. How can researchers assess the compound’s solubility and stability for in vitro assays?

A2.

  • Solubility : Use a tiered approach:
    • Polar solvents : Test DMSO (primary stock) followed by PBS or cell culture media (serial dilution).
    • HPLC-UV : Quantify solubility limits via absorbance at λmax (~280 nm for aromatic systems) .
  • Stability :
    • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48 hours.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research: Biological Activity Screening

Q. Q3. What in vitro assays are appropriate for evaluating this compound’s pharmacological potential?

A3. Prioritize assays aligned with structural motifs (oxadiazole for kinase inhibition, acetamide for GPCR modulation):

  • Kinase Inhibition : Use ADP-Glo™ assays (e.g., EGFR, VEGFR2) at 1–100 µM doses .
  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ calculation) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to reference drugs (e.g., doxorubicin) .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q4. How can SAR studies be designed to optimize this compound’s bioactivity?

A4. Focus on modular modifications:

  • Oxadiazole Ring : Replace with 1,3,4-thiadiazole to evaluate heterocycle impact on kinase selectivity .
  • Methoxy Substituents : Synthesize analogs with -OCH₃ replaced by -CF₃ or halogens to assess hydrophobicity/electron effects .
  • Acetamide Linker : Introduce methyl or cyclopropyl groups to probe steric effects on target binding .
    Validation : Compare IC₅₀ values across analogs in enzymatic/cellular assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced Research: Mechanistic and Target Identification

Q. Q5. What strategies are recommended for elucidating the compound’s mechanism of action?

A5. Employ orthogonal approaches:

  • Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates; identify via LC-MS/MS .
  • Transcriptomics : Perform RNA-seq on treated cells (vs. controls) to uncover dysregulated pathways (e.g., apoptosis, angiogenesis) .
  • In Silico Target Prediction : Leverage SwissTargetPrediction or SEA databases to prioritize targets (e.g., HDACs, COX-2) .

Advanced Research: In Vivo Pharmacokinetics and Toxicity

Q. Q6. How should researchers design in vivo studies to evaluate bioavailability and safety?

A6.

  • Pharmacokinetics (PK) :
    • Administer orally (10–50 mg/kg) to rodents; collect plasma at 0–24h for LC-MS/MS analysis (calculate AUC, Cmax, t₁/₂) .
    • Assess metabolite profiles using liver microsome incubations .
  • Toxicity :
    • Acute Toxicity : Dose mice (50–200 mg/kg) and monitor mortality/behavior for 14 days .
    • Hematological/Histopathological Analysis : Evaluate liver/kidney function (ALT, creatinine) and organ sections post-treatment .

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